3-Methyl-10-propylbenzo[g]pteridine-2,4(3H,10H)-dione
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Overview
Description
3-Methyl-10-propylbenzo[g]pteridine-2,4(3H,10H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic systems containing nitrogen atoms at specific positions, making them significant in various biological and chemical processes . This compound is structurally related to other pteridines and has unique properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-10-propylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted benzene derivative with a pteridine precursor in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-10-propylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pteridine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Methyl-10-propylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other pteridine derivatives and as a model compound for studying pteridine chemistry.
Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antimalarial agent.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-10-propylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interacting with nucleic acids. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pterin: A related compound with similar structural features but different functional groups.
Lumazine: Another pteridine derivative with distinct properties and applications.
Tetrahydrobiopterin: A biologically active pteridine involved in various enzymatic reactions.
Uniqueness
3-Methyl-10-propylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets and participate in various chemical reactions, making it valuable in research and industrial applications .
Properties
CAS No. |
55432-42-3 |
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Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
3-methyl-10-propylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C14H14N4O2/c1-3-8-18-10-7-5-4-6-9(10)15-11-12(18)16-14(20)17(2)13(11)19/h4-7H,3,8H2,1-2H3 |
InChI Key |
GFGHIKJZVPZYAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C3C1=NC(=O)N(C3=O)C |
Origin of Product |
United States |
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